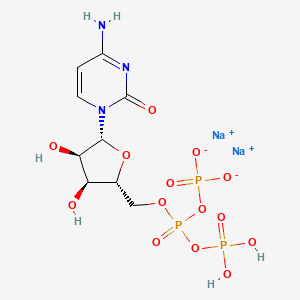
Cytidine-5'-triphosphoric acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine-5’-triphosphoric acid sodium salt is a nucleoside triphosphate with a pyrimidine ring, commonly found in RNA. It plays a crucial role in various biochemical processes, including RNA synthesis and phospholipid metabolism . This compound is known for its high-energy phosphate bonds, similar to adenosine triphosphate, making it an essential molecule in cellular energy transfer and metabolism .
准备方法
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphoric acid sodium salt can be synthesized through enzymatic or chemical methods. One common approach involves the phosphorylation of cytidine monophosphate using specific kinases in the presence of adenosine triphosphate . The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of phosphate groups to the cytidine molecule.
Industrial Production Methods
Industrial production of cytidine-5’-triphosphoric acid sodium salt often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation reactions, ensuring high yields of the desired product .
化学反应分析
Types of Reactions
Cytidine-5’-triphosphoric acid sodium salt undergoes various chemical reactions, including:
Phosphorylation: It can donate phosphate groups to other molecules, a critical step in many metabolic pathways.
Hydrolysis: The compound can be hydrolyzed to cytidine diphosphate and inorganic phosphate.
Substitution: It can participate in nucleophilic substitution reactions, where the triphosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving cytidine-5’-triphosphoric acid sodium salt include adenosine triphosphate, specific kinases, and various nucleophiles. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products Formed
The major products formed from reactions involving cytidine-5’-triphosphoric acid sodium salt include cytidine diphosphate, cytidine monophosphate, and various phosphorylated intermediates .
科学研究应用
Cytidine-5’-triphosphoric acid sodium salt has numerous applications in scientific research:
作用机制
Cytidine-5’-triphosphoric acid sodium salt exerts its effects primarily through its role as a high-energy phosphate donor. It participates in the synthesis of RNA by providing the necessary phosphate groups for the formation of phosphodiester bonds . Additionally, it acts as a coenzyme in various metabolic pathways, including glycerophospholipid biosynthesis and protein glycosylation . The compound interacts with specific enzymes and receptors, modulating their activity and influencing cellular processes .
相似化合物的比较
Similar Compounds
Adenosine triphosphate (ATP): Similar in structure and function, ATP is another high-energy phosphate donor involved in numerous cellular processes.
Guanosine triphosphate (GTP): GTP is involved in protein synthesis and signal transduction pathways.
Uridine triphosphate (UTP): UTP plays a role in carbohydrate metabolism and the synthesis of glycogen.
Uniqueness
Cytidine-5’-triphosphoric acid sodium salt is unique due to its specific role in RNA synthesis and its involvement in pyrimidine metabolism. Unlike ATP, which is more universally involved in energy transfer, cytidine-5’-triphosphoric acid sodium salt has specialized functions in nucleic acid metabolism and phospholipid biosynthesis .
属性
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-29(22,25-27(16,17)18)26-28(19,20)21;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)(H2,19,20,21);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYJLRIYZWQWPE-WFIJOQBCSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(OP(=O)(O)O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(OP(=O)(O)O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3Na2O14P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
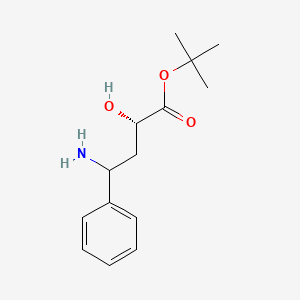
![tert-butyl (1S,5S,8S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B8138581.png)
![N-[(1R)-1-phenylethyl]-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B8138585.png)

![6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B8138604.png)
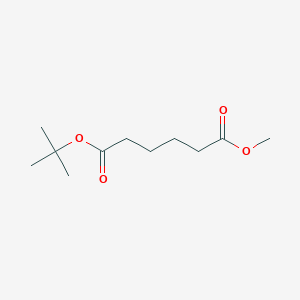
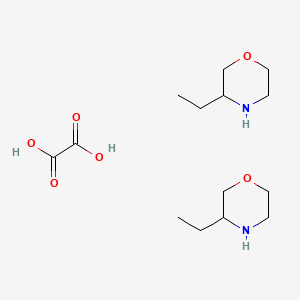
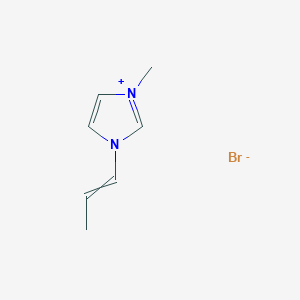
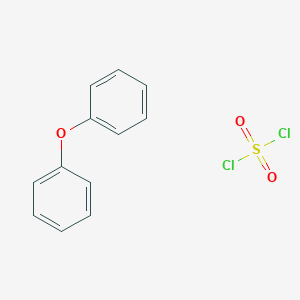
![[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate](/img/structure/B8138634.png)
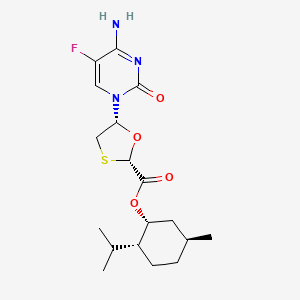
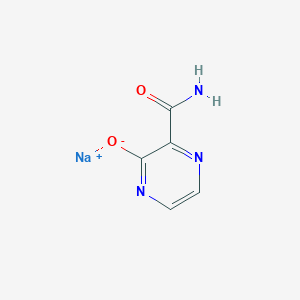
![N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepin-6-Yl)Methyl)Pyridazine-4-Carboxamide](/img/structure/B8138667.png)
![1-allyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B8138670.png)
